Dichloro(chloromethyl)methylsilane

Catalog No.
S1503275
CAS No.
1558-33-4
M.F
C2H5Cl3Si
M. Wt
163.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro(chloromethyl)methylsilane

CAS Number

1558-33-4

Product Name

Dichloro(chloromethyl)methylsilane

IUPAC Name

dichloro-(chloromethyl)-methylsilane

Molecular Formula

C2H5Cl3Si

Molecular Weight

163.5 g/mol

InChI

InChI=1S/C2H5Cl3Si/c1-6(4,5)2-3/h2H2,1H3

InChI Key

JAYBZWYBCUJLNQ-UHFFFAOYSA-N

SMILES

C[Si](CCl)(Cl)Cl

Canonical SMILES

C[Si](CCl)(Cl)Cl

The exact mass of the compound Dichloro(chloromethyl)methylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dichloro(chloromethyl)methylsilane (CAS 1558-33-4) is a difunctional organosilane monomer containing two hydrolyzable silicon-chlorine bonds and one reactive chloromethyl group [1]. It is primarily procured as a building block for functionalized linear polysiloxanes, specialty silane coupling agents, and high-permittivity dielectric elastomers [2]. Its dual-reactivity profile—combining rapid Si-Cl hydrolysis for chain extension with a stable but substitutable C-Cl bond—makes it a critical precursor for advanced materials where standard dimethylsiloxanes lack the necessary polarity or grafting sites[1].

Substituting this compound with standard dichlorodimethylsilane (DCDMS) results in chemically inert, non-polar polydimethylsiloxane (PDMS) networks that cannot be post-functionalized and exhibit low dielectric permittivity [1]. Conversely, substitution with trichloro(chloromethyl)silane leads to uncontrolled three-dimensional cross-linking and premature gelation during polymerization, destroying the linear topology required for flexible elastomers or processable coupling agents [2]. Procurement of the exact difunctional, chloromethyl-substituted monomer is mandatory to achieve linear chain growth while preserving essential side-chain reactivity for downstream applications[1].

Dielectric Permittivity Enhancement in Elastomers

In the synthesis of solvent-free dielectric elastomer actuators (DEAs), standard dichlorodimethylsilane yields polydimethylsiloxane (PDMS) with low dielectric permittivity. Polycondensation using dichloro(chloromethyl)methylsilane yields poly(chloromethylmethylsiloxane), which incorporates polar chloromethyl side groups [1]. This structural modification significantly increases the dielectric permittivity of the resulting elastomer, enabling high-force actuation at lower voltages without the need for liquid plasticizers [1].

Evidence DimensionPolymer backbone polarity and permittivity
Target Compound DataYields polar poly(chloromethylmethylsiloxane) networks
Comparator Or BaselineDichlorodimethylsilane (Yields non-polar PDMS)
Quantified DifferenceSubstantial increase in dielectric permittivity and orientation polarization
ConditionsSolvent-free polycondensation and cross-linking for DEAs

Essential for buyers developing next-generation stack actuators and high-permittivity dielectric films.

Control of Polymer Topology via Difunctionality

The presence of exactly two hydrolyzable Si-Cl bonds in dichloro(chloromethyl)methylsilane restricts hydrolysis and polycondensation to linear chain extension [1]. In contrast, the closely related analog trichloro(chloromethyl)silane possesses three Si-Cl bonds, which inevitably forces 3D network formation (silsesquioxanes) and rapid gelation upon hydrolysis. For applications requiring processable liquid precursors or flexible elastomer backbones, the difunctional monomer is strictly required [1].

Evidence DimensionHydrolyzable leaving groups and polymer topology
Target Compound Data2 Si-Cl bonds (enables linear polysiloxane chains)
Comparator Or BaselineTrichloro(chloromethyl)silane (3 Si-Cl bonds)
Quantified Difference1 less hydrolyzable site prevents 3D cross-linking/gelation
ConditionsHydrolysis and polycondensation reactions

Prevents catastrophic process failures (e.g., premature gelation) when synthesizing linear functional silicones.

Post-Polymerization Grafting Capacity

Polysiloxanes synthesized from dichloro(chloromethyl)methylsilane retain the electrophilic C-Cl bond on the side chain, which is highly susceptible to nucleophilic substitution (e.g., reacting with thiols or amines) [1]. Standard PDMS derived from dichlorodimethylsilane possesses only inert C-H bonds, rendering post-polymerization functionalization practically impossible without aggressive, backbone-degrading conditions [2].

Evidence DimensionSide-chain reactivity for grafting
Target Compound Data1 reactive electrophilic C-Cl bond per monomer unit
Comparator Or BaselineDichlorodimethylsilane (0 reactive side-chain bonds)
Quantified DifferenceEnables 100% theoretical functionalization capacity via nucleophilic substitution
ConditionsPost-polymerization modification of polysiloxanes

Allows manufacturers to produce a single stable precursor polymer that can be customized with various functional groups downstream.

Thermal Processability and Boiling Point Differentials

Dichloro(chloromethyl)methylsilane exhibits a boiling point of 121-122 °C, making it significantly less volatile than the standard siloxane precursor dichlorodimethylsilane, which boils at ~70 °C [1],[2]. This ~51 °C difference fundamentally alters the required reflux parameters, distillation purification steps, and vapor-phase handling protocols during large-scale Grignard reactions or continuous polycondensation processes.

Evidence DimensionBoiling point / Volatility
Target Compound Data121-122 °C at 760 mmHg
Comparator Or BaselineDichlorodimethylsilane (~70 °C at 760 mmHg)
Quantified Difference~51 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Dictates the thermal engineering and safety protocols required for reactor design and purification workflows.

High-Permittivity Dielectric Elastomer Actuators (DEAs)

Direct application of the polar poly(chloromethylmethylsiloxane) networks to create solvent-free, high-force stack actuators [1].

Post-Functionalized Specialty Silicones

Use as a linear backbone precursor that can be subsequently grafted with amines, thiols, or other nucleophiles to create custom adhesives, coatings, or biomaterials [1].

Advanced Silane Coupling Agents

Utilized in surface modification where the chloromethyl group serves as an anchor for organic resins, while the difunctional silane bonds to inorganic substrates without forming excessively thick, brittle cross-linked layers [2].

Boiling Point

121.5 °C

UNII

9P7N047N2S

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (84.78%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

1558-33-4

Wikipedia

Dichloro(chloromethyl)methylsilane

General Manufacturing Information

Silane, dichloro(chloromethyl)methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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